Methyl 5-(2-bromoethyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-bromoethyl)furan-2-carboxylate: is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a bromoethyl group and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-(2-bromoethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl furan-2-carboxylate followed by the introduction of the bromoethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the furan ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(2-bromoethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylates or other oxidized products.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
- Substituted furan derivatives
- Oxidized furan compounds
- Reduced alcohol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(2-bromoethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of methyl 5-(2-bromoethyl)furan-2-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In biological systems, its mechanism would be related to the specific bioactive molecules it helps to synthesize. These molecules may interact with specific enzymes or receptors, modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl furan-2-carboxylate: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
Methyl 5-bromofuran-2-carboxylate: Similar structure but without the ethyl group, leading to different reactivity and applications
Uniqueness: Methyl 5-(2-bromoethyl)furan-2-carboxylate is unique due to the presence of both the bromoethyl and ester groups, which confer distinct reactivity and versatility in synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical and biological applications .
Eigenschaften
Molekularformel |
C8H9BrO3 |
---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
methyl 5-(2-bromoethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
WLAAMCLHADNGGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.